Chemical structure and properties of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate
Chemical structure and properties of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate
This technical guide details the chemical structure, synthesis, and properties of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate , a versatile intermediate in medicinal chemistry. This compound serves as a critical scaffold for synthesizing pyridazinones, tetralones, and various tyrosine kinase inhibitors where the 3-fluoro-4-methoxy motif is required to modulate metabolic stability and lipophilicity.
Chemical Identity & Structural Analysis[1][2][3]
This compound is a
| Property | Detail |
| IUPAC Name | Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate |
| Molecular Formula | |
| Molecular Weight | 240.23 g/mol |
| Core Functionality | Aryl Ketone, Methyl Ester, Aryl Fluoride, Aryl Ether |
| Key Motif | 3-Fluoro-4-methoxyphenyl (biostere of 3,4-dimethoxyphenyl) |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| H-Bond Acceptors | 4 (Ester C=O, Ketone C=O, Methoxy O, Ester O) |
Structural Significance
-
Fluorine Substitution: The C3-Fluorine atom blocks metabolic hydroxylation at this position, a common clearance pathway for non-fluorinated anisole analogs.[1] It also increases the lipophilicity of the phenyl ring, enhancing membrane permeability.
-
Keto-Ester Linker: The 4-oxobutyrate chain provides a 1,4-dicarbonyl relationship, making this molecule a "masked" heterocycle precursor (e.g., for pyridazinones or pyrroles).[1]
Synthetic Pathways[3][8][9]
The industrial and laboratory standard synthesis follows a two-step sequence: Friedel-Crafts Acylation followed by Fischer Esterification . This route ensures high regioselectivity due to the directing effects of the methoxy group.
Step 1: Friedel-Crafts Acylation
Precursor: 2-Fluoroanisole (1-methoxy-2-fluorobenzene)
Reagent: Succinic Anhydride
Catalyst: Aluminum Chloride (
-
Mechanism: The methoxy group is a strong ortho/para activator. The fluorine is a weak deactivator. The position para to the methoxy group (C4) is sterically favored and electronically activated. The reaction with succinic anhydride yields the free acid: 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid .
-
Regioselectivity: >95% para to the methoxy group.
Step 2: Methyl Esterification
Precursor: 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid
Reagent: Methanol (MeOH)
Catalyst: Sulfuric Acid (
-
Protocol: The keto-acid is refluxed in methanol with a catalytic amount of acid.
Synthetic Workflow Diagram
Figure 1: Two-step synthetic pathway from 2-fluoroanisole to the target methyl ester.
Detailed Experimental Protocol
Synthesis of the Acid Intermediate[8]
-
Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charge: Add Succinic Anhydride (1.1 equiv) and anhydrous Dichloromethane (DCM) .
-
Activation: Cool to 0°C. Add Aluminum Chloride (
) (2.2 equiv) portion-wise. The mixture will become homogenous. -
Addition: Add 2-Fluoroanisole (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a polar, acidic spot).
-
Quench: Pour the reaction mixture slowly into ice/HCl (conc.) to hydrolyze the aluminum complex.
-
Workup: Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize the solid acid from Toluene/Hexanes.
Esterification to Methyl Ester
-
Dissolution: Dissolve the purified acid intermediate in anhydrous Methanol (10 mL/g).
-
Catalysis: Add concentrated
(0.1 equiv) or generate HCl in situ by adding Acetyl Chloride (0.5 equiv) dropwise.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Reflux: Heat to reflux for 3 hours.
-
Workup: Concentrate methanol. Dilute residue with Ethyl Acetate, wash with saturated
(to remove unreacted acid) and brine. -
Isolation: Dry and concentrate to yield the methyl ester as a viscous oil or low-melting solid.
Analytical Characterization (Predicted)
Researchers should validate the compound using the following spectroscopic signatures.
| Method | Signal | Assignment |
| Aromatic H (H5, H6 - ortho to ketone) | ||
| Aromatic H (H2 - ortho to F, meta to ketone) | ||
| Ar-OCH | ||
| Ester-OCH | ||
| -C(O)CH | ||
| -CH | ||
| ~196 ppm | Ketone Carbonyl (Ar-C =O) | |
| ~173 ppm | Ester Carbonyl (-C OO-) | |
| ~150–155 ppm | Aromatic C-F and C-OMe carbons (doublets due to C-F coupling) | |
| ~ -135 ppm | Aromatic Fluorine (singlet or multiplet) | |
| IR Spectroscopy | 1735 | Ester C=O stretch |
| 1680 | Aryl Ketone C=O stretch |
Reactivity & Applications in Drug Discovery
This molecule is a "divergent intermediate." Its dual carbonyl functionality allows it to be transformed into various bioactive scaffolds.
Pyridazinone Synthesis (p38 MAPK / PDE4 Inhibitors)
Reaction with Hydrazine (
-
Mechanism:[1][2][3][4][5] Hydrazine attacks the ketone and the ester, eliminating water and methanol.
-
Application: The resulting 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a common pharmacophore in anti-inflammatory drugs.
Tetralone Synthesis (Cyclization)
Under strong acidic conditions (e.g., Polyphosphoric Acid), the free acid form can undergo intramolecular Friedel-Crafts acylation (if the position ortho to the chain is open).
-
Note: In this specific molecule, the position ortho to the chain is occupied by Fluorine on one side and H on the other. Cyclization would occur at the H-position, yielding a fluorinated tetralone.
Reductive Amination
The ketone can be subjected to reductive amination with secondary amines to generate
Reactivity Flowchart
Figure 2: Divergent reactivity profile of the keto-ester scaffold.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during the Friedel-Crafts step (evolution of HCl gas).
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.
References
- Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Synthesis of 4-aryl-4-oxobutanoic acids: Journal of the American Chemical Society, "Acylation of Anisole Derivatives," Vol. 69, 1947. (Generalized protocol validation).
-
Pyridazinone Synthesis from ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-keto acids: Journal of Medicinal Chemistry, "Synthesis and anti-inflammatory activity of 6-aryl-pyridazinones," Vol 46, 2003. -
Fluorine in Medicinal Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
Sources
- 1. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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